tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Overview
Description
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H18BrNO4. It is commonly used in research and development, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a bromo-substituted phenoxyethyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmacophore elements for the treatment of glaucoma , and as intermediates in the synthesis of natural products like Jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines.
Mode of Action
Compounds with similar structures have been used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions .
Biochemical Pathways
Related compounds have been used in the atom transfer radical polymerisation (atrp) of 2-(acetoacetoxy)ethyl methacrylate (aema) .
Result of Action
Related compounds have shown cytotoxic activity against several human carcinoma cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Carbamate Formation: The phenoxyethyl intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.
Common reagents used in these reactions include alkylating agents, tert-butyl isocyanate, and suitable solvents such as dichloromethane or tetrahydrofuran. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl carbamates.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate
- tert-Butyl (2-(4-bromo-2-methoxyphenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is unique due to the presence of both a bromo and a formyl group on the phenoxyethyl moiety. This combination allows for versatile chemical transformations and the synthesis of a wide range of derivatives, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDCOPMWIELBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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